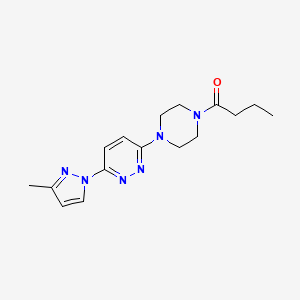

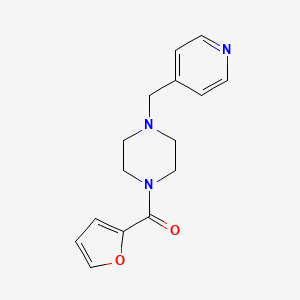

3-(4-butyryl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridazine derivatives, including compounds similar to 3-(4-butyryl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine, often involves multistep reactions that include the formation of the pyridazine core, followed by the introduction of substituents at specific positions on the ring. One method involves the condensation of α-halocarbonyl derivatives with an aminopyrazine or the oxidation-dehydration of a [(β-hydroxyalkyl)amino]pyrazine. Another approach includes reactions involving versatile, readily accessible precursors that are transformed through reactions with appropriate reagents to yield a series of pyrazole, pyridine, pyridinethione, and pyridazine derivatives (Meurer et al., 1992; Kheder et al., 2008).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a pyridazine ring, substituted with various groups that impact the molecule's biological activity and physicochemical properties. Detailed structure analysis can be performed using spectroscopic methods such as NMR, IR, and mass spectrometry, along with X-ray crystallography for solid-state structures. These techniques allow for the elucidation of the compound's molecular framework and the spatial arrangement of its substituents (Sallam et al., 2021).

Chemical Reactions and Properties

Pyridazine derivatives, including 3-(4-butyryl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine, participate in various chemical reactions, highlighting their reactivity and the potential for further modification. These compounds can undergo nucleophilic substitution, cycloaddition, and electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Such reactions are essential for the synthesis of more complex derivatives with tailored biological activities (Deeb et al., 2004).

Applications De Recherche Scientifique

Synthesis and Structural Applications

The synthesis of compounds related to 3-(4-butyryl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves various strategies that highlight its structural versatility and potential for creating novel molecules with significant biological activities. For instance, compounds synthesized through reactions involving piperazinyl and pyrazolyl moieties have shown a range of biological activities, owing to their structural features. The design and synthesis of these molecules are critical for exploring their applications in medicinal chemistry, including their roles as hypoglycemic agents, antimicrobials, and in drug discovery processes focusing on specific receptor targets (Meurer et al., 1992; Abdelhamid et al., 2012).

Biological Activities

Compounds incorporating elements of the 3-(4-butyryl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine structure have been studied for their biological activities. Research has shown that modifications to the piperazinyl and pyrazolyl groups can lead to significant biological activities, including antimicrobial and antidiabetic properties. These studies contribute to understanding how structural variations can impact biological function and therapeutic potential, demonstrating the chemical's value in developing new therapeutic agents (Othman et al., 2020; Mekky & Sanad, 2020).

Chemical Interactions and Supramolecular Chemistry

The interactions and supramolecular assembly involving compounds similar to 3-(4-butyryl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine are key areas of research. These compounds participate in forming complex structures through hydrogen bonding and other intermolecular interactions. Studies in this area highlight the potential of such compounds in designing new materials and understanding the molecular basis of their assembly processes, which is crucial for pharmaceutical and material science applications (Wang et al., 2014).

Propriétés

IUPAC Name |

1-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O/c1-3-4-16(23)21-11-9-20(10-12-21)14-5-6-15(18-17-14)22-8-7-13(2)19-22/h5-8H,3-4,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALOFZDHWITVQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5514399.png)

![2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5514407.png)

![4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5514413.png)

![3-[(3R*,4S*)-1-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5514423.png)

![1-(2-piperazin-1-ylethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5514432.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5514440.png)

![6-(3-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5514451.png)

![[1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5514484.png)